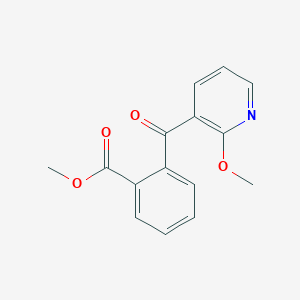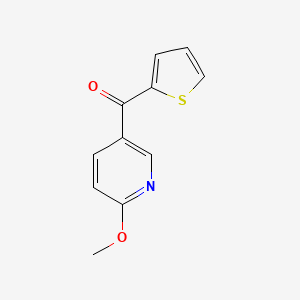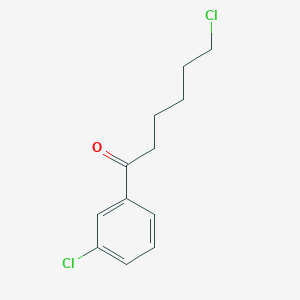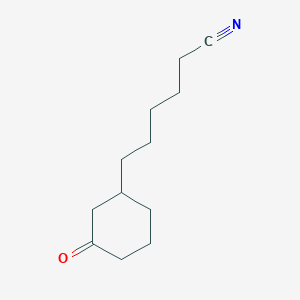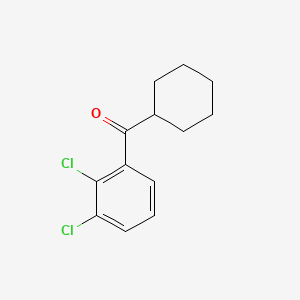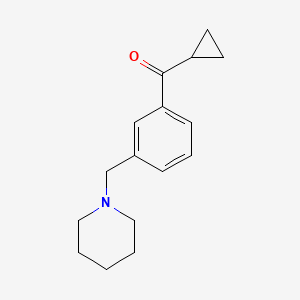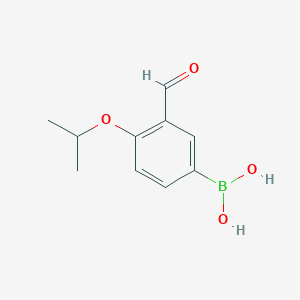
3-Formyl-4-isopropoxyphenylboronic acid
Descripción general
Descripción
3-Formyl-4-isopropoxyphenylboronic acid is a chemical compound with the linear formula (CH3)CHOC6H5(CHO)B(OH)2 . It has a molecular weight of 208.02 . It is used as a lubricating additive in grease for reducing fretting wear .
Synthesis Analysis
The primary method for the synthesis of boronic acids, such as 3-Formyl-4-isopropoxyphenylboronic acid, is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3). The reaction is performed at low temperature to attenuate over-alkylation that would lead to the formation of borinic, rather than boronic, esters .Molecular Structure Analysis
The molecular structure of 3-Formyl-4-isopropoxyphenylboronic acid consists of a phenyl ring substituted with a formyl group, an isopropoxy group, and a boronic acid group . The SMILES string for this compound is CC©Oc1ccc(cc1C=O)B(O)O .Chemical Reactions Analysis
3-Formyl-4-isopropoxyphenylboronic acid can participate in Suzuki–Miyaura (SM) cross-coupling reactions . This is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction. The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .Physical And Chemical Properties Analysis
3-Formyl-4-isopropoxyphenylboronic acid has a density of 1.2±0.1 g/cm3, a boiling point of 399.2±52.0 °C at 760 mmHg, and a flash point of 195.2±30.7 °C . It has a molar refractivity of 53.9±0.4 cm3, a polar surface area of 67 Å2, and a molar volume of 176.2±5.0 cm3 .Aplicaciones Científicas De Investigación
Lubricating Additive
“3-Formyl-4-isopropoxyphenylboronic acid” is used as a lubricating additive in grease for reducing fretting wear . Fretting wear is a common problem in mechanical systems with oscillating motion, and the addition of this compound can significantly improve the performance and lifespan of such systems.
Organic Synthesis
This compound is often used in organic synthesis . Its boronic acid group makes it a valuable reagent in Suzuki-Miyaura cross-coupling reactions , which are widely used in organic chemistry to form carbon-carbon bonds. This makes it a useful tool in the synthesis of complex organic molecules.
Photodynamic Therapy
The compound has been used in the synthesis of glyco-porphyrin derivatives with in vitro photo-cytotoxicity for application in photodynamic therapy . Photodynamic therapy is a treatment that uses light-sensitive compounds to destroy cancer cells, and the development of new photosensitizers is a key area of research in this field.
Hydrogenation Reactions
It has been used in ruthenium-catalyzed hydrogenation reactions . Hydrogenation is a type of chemical reaction where hydrogen is added to a molecule, and it’s a crucial process in many areas of industry, including the production of pharmaceuticals and polymers.
Palladium-Catalyzed Oxidative Cross-Coupling Reactions
The compound is a reactant for palladium-catalyzed oxidative cross-coupling reactions . These reactions are a powerful tool for forming carbon-carbon bonds, and are widely used in the synthesis of complex organic molecules.
Preparation of Biologically and Pharmacologically Active Molecules
“3-Formyl-4-isopropoxyphenylboronic acid” is used in the preparation of biologically and pharmacologically active molecules . This includes the synthesis of drugs and other compounds with biological activity.
Safety and Hazards
The compound is classified as an eye irritant (Eye Irrit. 2), skin irritant (Skin Irrit. 2), and may cause respiratory irritation (STOT SE 3) . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: washing with plenty of water (P302 + P352) .
Propiedades
IUPAC Name |
(3-formyl-4-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BO4/c1-7(2)15-10-4-3-9(11(13)14)5-8(10)6-12/h3-7,13-14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFWMHBLPARKSLU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(C)C)C=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50584800 | |
| Record name | {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Formyl-4-isopropoxyphenylboronic acid | |
CAS RN |
1072952-00-1 | |
| Record name | B-[3-Formyl-4-(1-methylethoxy)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {3-Formyl-4-[(propan-2-yl)oxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50584800 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072952-00-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



